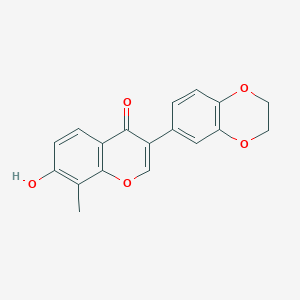

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one

Description

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-10-14(19)4-3-12-17(20)13(9-23-18(10)12)11-2-5-15-16(8-11)22-7-6-21-15/h2-5,8-9,19H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOHPEAJECFKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCCO4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one typically involves multiple steps, starting with the construction of the benzodioxin core. This can be achieved through the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient production of the compound while maintaining high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to introduce different substituents on the compound.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products can be further studied for their biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one can be used as a probe to study biological processes. Its interactions with biological targets can provide insights into cellular mechanisms and pathways.

Medicine: This compound has shown potential in medicinal chemistry, where it can be used as a lead compound for drug development. Its biological activity can be explored for therapeutic applications, such as in the treatment of diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including the development of new materials with enhanced performance.

Mechanism of Action

The mechanism by which 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues of this compound include derivatives with modifications to the chromenone core, benzodioxin substituents, or additional functional groups. These variations influence physicochemical properties, bioavailability, and biological activity.

Table 1: Substituent Comparison of Selected Analogues

Physicochemical Properties

- Hydroxy vs. Methoxy : The hydroxyl group at C7 in the target compound increases acidity (pKa ~9–10) and hydrogen-bonding capacity compared to methoxy-substituted analogues (e.g., in ), which are more lipophilic .

- Benzodioxin vs. Simple Dioxane: The fused benzodioxin moiety provides rigidity and π-π stacking capability, unlike non-aromatic dioxane rings, improving binding to planar receptor sites .

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromone backbone with a benzodioxin moiety. Its molecular formula is with a molecular weight of approximately 365.3 g/mol.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related cellular damage.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and reduces the expression of cyclooxygenase enzymes, which are pivotal in the inflammatory response.

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various compounds, this compound was found to have an IC50 value significantly lower than that of standard antioxidants like ascorbic acid. This suggests superior efficacy in scavenging reactive oxygen species (ROS) .

Case Study 2: Anti-inflammatory Action

A controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound led to a marked decrease in nitric oxide production and pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential as a therapeutic agent for inflammatory diseases .

Case Study 3: Cancer Cell Apoptosis

In vitro studies conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in increased caspase activity and DNA fragmentation, hallmark indicators of apoptosis. The compound's ability to modulate apoptotic pathways makes it a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one and its derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via Mannich reactions, condensation reactions, and nucleophilic substitutions. For example, Mannich reactions using formaldehyde and dimethylamine in ethanol enable functionalization of the chromen-4-one scaffold. Subsequent alkylation or sulfonylation reactions (e.g., using benzenesulfonyl chloride) introduce substituents under controlled pH (e.g., pH 10 with Na₂CO₃). Purification is typically achieved via column chromatography, and structures are confirmed using IR (to identify hydroxyl and carbonyl groups), ¹H/¹³C NMR (to map proton environments), and mass spectrometry .

Q. How can researchers optimize reaction yields when introducing substituents to the chromen-4-one core?

- Methodological Answer : Yield optimization requires careful control of reaction parameters:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.

- Catalysts : Lithium hydride (LiH) accelerates alkylation reactions.

- Temperature : Mild heating (50–70°C) balances reactivity and decomposition.

- pH control : Alkaline conditions (pH 10) stabilize intermediates during sulfonylation .

Q. What spectroscopic techniques are essential for structural elucidation of derivatives?

- Methodological Answer :

- IR spectroscopy : Identifies hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups.

- ¹H NMR : Resolves methoxy (-OCH₃, δ 3.8–4.0 ppm) and aromatic proton environments.

- ¹³C NMR : Confirms carbon skeletons, including benzodioxin and chromenone moieties.

- Mass spectrometry : Validates molecular weights and fragmentation patterns .

Advanced Research Questions

Q. How can computational models like graph neural networks (GNNs) predict bioactivity for benzodioxin-chromenone hybrids?

- Methodological Answer : GNNs, such as the EGNN model, enable scaffold hopping by learning structure-activity relationships from limited training data. For example, EGNNs trained on PD-1/PD-L1 inhibitors successfully predicted high-potency derivatives of [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol, even without prior scaffold-specific data. Key steps include 3D molecular featurization, attention mechanisms for pharmacophore mapping, and validation via molecular docking .

Q. What strategies resolve contradictions between in vitro bioactivity and computational predictions?

- Methodological Answer : Discrepancies may arise due to assay variability, compound solubility, or off-target effects. Mitigation strategies:

- Dose-response curves : Confirm activity across concentrations.

- Solubility assays : Use DMSO stock solutions ≤0.1% to avoid precipitation.

- Molecular dynamics (MD) : Simulate binding interactions to validate docking poses.

- Counter-screening : Exclude false positives via orthogonal assays (e.g., enzyme vs. cell-based) .

Q. How does X-ray crystallography enhance structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (performed with SHELXL ) resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between hydroxyl groups and active-site residues). For example, crystallographic data for 8-methylchromen-4-one derivatives revealed planar chromenone cores critical for π-π stacking with enzyme pockets .

Q. What challenges arise in analyzing enzyme inhibition data for benzodioxin-containing compounds?

- Methodological Answer :

- Selectivity : Use isoform-specific assays (e.g., COX-1 vs. COX-2) to avoid off-target effects.

- Inhibition type : Determine competitive/non-competitive mechanisms via Lineweaver-Burk plots.

- Redox interference : Include controls for chromenone auto-oxidation in enzymatic assays .

Q. How can pharmacokinetic properties be improved without compromising bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.